molecular formula C23H25N3O2 B2452820 N-(2-ethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide CAS No. 946267-57-8

N-(2-ethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Cat. No. B2452820
M. Wt: 375.472
InChI Key: QEZCCUSUACYAHO-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

Antimicrobial and Anticancer Activity

Compounds structurally related to N-(2-ethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. These compounds have shown promise in this area, suggesting potential applications in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019). Additionally, related compounds have been studied for their anticancer activity through molecular docking studies, revealing potential anti-oxidant properties and suggesting a role in cancer treatment (Mehvish & Kumar, 2022).

Herbicidal Activities

Novel derivatives have been synthesized and shown to exhibit significant herbicidal activities, with some compounds displaying complete inhibition of Chlorophyll at low concentrations. These findings indicate the potential for agricultural applications, particularly in weed management (Xu et al., 2008).

Solubility and Thermodynamics

Studies on pyridazinone derivatives have highlighted their solubility and thermodynamic properties in various solvents, which is critical for the development of pharmaceutical formulations. These insights can aid in the optimization of drug delivery systems for related compounds (Imran et al., 2017).

Synthesis of Heterocyclic Compounds

Research has also focused on the synthesis of 3-oxo-N-(pyridin-2-yl)butanamide compounds, providing a foundation for the development of novel heterocyclic compounds with potential applications in drug development and other areas of chemistry (Fadda, Abdel‐Galil, & Elattar, 2015).

Modulation of Genotoxicity

Studies on related nitrone free radical scavengers have explored their ability to modulate the genotoxicity of certain compounds, offering insights into protective mechanisms against DNA damage. This research could have implications for the development of therapeutic agents to mitigate the effects of genotoxic substances (Skolimowski et al., 2010).

properties

IUPAC Name

N-(2-ethylphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-3-18-7-4-5-8-20(18)24-22(27)9-6-16-26-23(28)15-14-21(25-26)19-12-10-17(2)11-13-19/h4-5,7-8,10-15H,3,6,9,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZCCUSUACYAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

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